molecular formula C9H7BrFNO3 B13512373 2-Acetamido-4-bromo-3-fluorobenzoic acid

2-Acetamido-4-bromo-3-fluorobenzoic acid

Katalognummer: B13512373
Molekulargewicht: 276.06 g/mol
InChI-Schlüssel: HRBIPMIWEUFHGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-4-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C9H7BrFNO3 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-bromo-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 4-fluorobenzoic acid to produce 2-bromo-4-fluorobenzoic acid. This intermediate is then subjected to acetamidation to introduce the acetamido group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-4-bromo-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Acetic Acid and Sodium Bromide: Utilized in various substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl intermediates, while substitution reactions can yield various substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-Acetamido-4-bromo-3-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Acetamido-4-bromo-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetamido-4-bromo-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with the acetamido group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H7BrFNO3

Molekulargewicht

276.06 g/mol

IUPAC-Name

2-acetamido-4-bromo-3-fluorobenzoic acid

InChI

InChI=1S/C9H7BrFNO3/c1-4(13)12-8-5(9(14)15)2-3-6(10)7(8)11/h2-3H,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

HRBIPMIWEUFHGP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.